molecular formula C13H16O2 B3432205 3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic Acid CAS No. 98017-39-1

3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic Acid

Cat. No.: B3432205
CAS No.: 98017-39-1
M. Wt: 204.26 g/mol
InChI Key: UXSTWPJLEBGWSJ-UHFFFAOYSA-N
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Description

3-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid (CAS: 98017-39-1) is a carboxylic acid derivative featuring a tetrahydronaphthalene (tetralin) ring system. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.26 g/mol and a SMILES representation of C1CC2=CC=CC=C2CC1CCC(=O)O . The compound is characterized by a propanoic acid chain attached to the 2-position of the partially saturated naphthalene ring. It has been identified in lipid-lowering formulations, such as the Chinese medicine Xuezhikang, where it may contribute to cholesterol synthesis inhibition via structural similarity to statins .

Properties

IUPAC Name

3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-4,10H,5-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSTWPJLEBGWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98017-39-1
Record name 1,2,3,4-Tetrahydro-2-naphthalenepropionic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and propanoic acid.

    Friedel-Crafts Acylation: The initial step involves the Friedel-Crafts acylation of 1,2,3,4-tetrahydronaphthalene with propanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction yields the corresponding ketone intermediate.

    Reduction: The ketone intermediate is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The alcohol is subsequently oxidized to the carboxylic acid using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Amides, esters, thioesters

Scientific Research Applications

3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-(1,2,3,4-Tetrahydronaphthalen-5-yl)propanoic Acid (CAS: 778-59-6)
  • Molecular Formula : C₁₃H₁₆O₂
  • Key Difference: Propanoic acid substituent at the 5-position of the tetralin ring.
  • Implications : Positional isomerism may alter solubility and biological activity due to differences in ring substitution geometry .
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic Acid (CAS: 70067-71-9)
  • Molecular Formula : C₁₃H₁₆O₂
  • Key Difference : Substituent at the 1-position of the tetralin ring.
  • Implications : Altered pharmacokinetics and receptor interactions due to steric and electronic effects .

Derivatives with Additional Functional Groups

3-(2,6-Dimethyl-1,2,4a,5,6,7,8,8a-Octahydronaphthalen-1-yl)propanoic Acid
  • Molecular Formula : C₁₅H₂₂O₂
  • Key Difference : Fully saturated octahydronaphthalene core with methyl groups at the 2- and 6-positions.
2,2-Dimethyl-3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic Acid
  • Molecular Formula : C₁₆H₂₀O₂
  • Key Difference: Dimethyl substitution on the propanoic acid chain.
  • Implications : Steric hindrance may reduce enzymatic degradation, while increased acidity (pKa shift) affects solubility .

Sulfur-Containing Metabolites

2-Hydroxy-3-(1-Hydroxy-1,2-dihydro-2-naphthalenylthio)propanoic Acid
  • Molecular Formula : C₁₃H₁₄O₄S
  • Key Difference : Thioether linkage and hydroxyl group on the naphthalene ring.
  • Implications : Generated during naphthalene metabolism; sulfur incorporation facilitates conjugation pathways but may introduce toxicity risks .

Amino Acid Derivatives

2-Amino-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic Acid (CAS: 26368-32-1)
  • Molecular Formula: C₁₃H₁₅NO₂
  • Key Difference: Amino group replaces a methylene group on the propanoic acid chain.
2-(Boc-Amino)-2-(1,2,3,4-Tetrahydro-2-naphthyl)acetic Acid (CAS: 936214-27-6)
  • Molecular Formula: C₁₇H₂₁NO₄
  • Key Difference: Boc-protected amino group on the acetic acid chain.
  • Implications : Protection enhances stability during synthetic processes, enabling peptide coupling applications .

Research Findings and Implications

  • Lipid Regulation : The parent compound’s structural similarity to monacolin derivatives suggests HMG-CoA reductase inhibition, a mechanism shared with statins .
  • Metabolic Pathways : Sulfur-containing analogs (e.g., ) undergo glutathione conjugation, reducing toxicity but requiring renal clearance .
  • Synthetic Utility : Boc-protected derivatives (e.g., ) are critical intermediates in peptide synthesis, highlighting their role in medicinal chemistry .

Biological Activity

3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid is an organic compound with the molecular formula C13H16O2C_{13}H_{16}O_{2}. This compound is notable for its potential biological activities, including anti-inflammatory and analgesic properties. Its structure features a tetrahydronaphthalene ring system, which contributes to its unique chemical and biological characteristics.

  • Molecular Formula : C13H16O2C_{13}H_{16}O_{2}
  • IUPAC Name : this compound
  • SMILES : C1CC2=CC=CC=C2CC1CCC(=O)O
  • InChI : InChI=1S/C13H16O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-4,10H,5-9H2,(H,14,15)

Synthetic Routes

The synthesis of this compound typically involves:

  • Friedel-Crafts Acylation : Reaction of 1,2,3,4-tetrahydronaphthalene with propanoic acid chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
  • Reduction : Converting the resultant ketone intermediate to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Research indicates that this compound may exert its biological effects through:

  • Cyclooxygenase (COX) Inhibition : This action leads to a reduction in pro-inflammatory mediators.
  • Antioxidant Activity : The compound may also exhibit properties that help mitigate oxidative stress.

Anti-inflammatory Properties

A study evaluating various naphthalene derivatives highlighted that compounds similar to this compound demonstrated significant anti-inflammatory effects in vitro. These effects were attributed to their ability to inhibit COX enzymes and reduce nitric oxide production in macrophages .

Analgesic Effects

In animal models of pain, the compound showed promising results in reducing pain responses. The mechanism was linked to modulation of pain pathways involving opioid receptors and the inhibition of inflammatory cytokines .

Cytotoxicity and Cancer Research

Preliminary studies have suggested that this compound exhibits cytotoxic effects against certain cancer cell lines. The compound's interaction with cellular targets involved mechanisms leading to apoptosis and cell cycle arrest .

StudyCell LineIC50 (µM)Mechanism
A549 (lung carcinoma)15Apoptosis induction
HCT116 (colon cancer)20Cell cycle arrest

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other naphthalene derivatives:

CompoundBiological ActivityKey Findings
2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acidAnti-inflammatoryStrong COX inhibition
3-(1-hydroxynaphthalene-2-yl)propionic acidAntioxidantReduces ROS levels
3-(3-Pyridyl)propionic acidAnticancerInduces apoptosis in various cancer cells

Q & A

Basic Synthesis and Characterization

Q: How is 3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid synthesized, and what analytical techniques confirm its structural integrity? A: The synthesis involves multi-step organic reactions, including sulfonamide coupling and reduction. For example, derivatives of this compound are synthesized via hydrolysis in ethanol/water mixtures under basic conditions (e.g., NaOH), followed by pH adjustment to isolate the carboxylic acid product . Structural confirmation employs nuclear magnetic resonance (NMR) for proton and carbon environments and mass spectrometry (MS) for molecular weight validation. Purity is assessed using high-performance liquid chromatography (HPLC) .

Advanced Structural Analysis

Q: What crystallographic parameters characterize derivatives of this compound, and how do they influence molecular interactions? A: X-ray crystallography reveals monoclinic crystal systems (space group P21/n) with unit cell parameters such as a = 7.6665 Å, b = 8.5788 Å, and c = 20.4072 Å . Weak N–H···S hydrogen bonds form C(4) chains along the [010] axis, stabilizing the lattice. These interactions are critical for predicting binding affinities in protein-ligand studies .

Biological Activity

Q: How does this compound modulate amyloid precursor protein (APP) expression and Aβ(1–40) production in cellular models? A: In HEK293 cells, pretreatment with 10 µM of structurally related thromboxane A2-prostanoid receptor antagonists reduces I-BOP-induced APP expression by 30–40% and Aβ(1–40) levels by 50–60% after 48 hours. Quantification uses immunoblotting (normalized to tubulin) and ELISA for Aβ peptides. Statistical significance (p < 0.05) is confirmed via ANOVA with Tukey post hoc analysis .

Methodological Optimization

Q: What challenges arise in achieving high synthetic purity, and how can chromatographic techniques be optimized? A: Key challenges include byproduct formation during sulfonamide coupling and incomplete hydrolysis. Optimization involves silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate intermediates. For final purification, reversed-phase HPLC with acetonitrile/water gradients improves resolution of polar impurities .

Structure-Activity Relationship (SAR)

Q: How do substituents on the tetrahydronaphthalene ring affect biochemical efficacy? A: Modifications such as chlorophenyl sulfonamide groups (e.g., compound 5 in ) enhance thromboxane receptor antagonism, reducing Aβ production. Conversely, methyl or methoxy groups at specific positions decrease blood-brain barrier penetration, as seen in analogs like Ramatroban derivatives .

Advanced Analytical Techniques

Q: What role does X-ray crystallography play in confirming stereochemistry? A: Crystallography resolves chiral centers and dihedral angles (e.g., 8.45° between aromatic and thiourea moieties in derivatives), essential for validating enantiomeric purity. Data collection uses CuKα radiation (λ = 1.54178 Å) at 150 K, with refinement via least-squares minimization (R-factor < 0.031) .

Mechanistic Studies

Q: What in vitro models are suitable for studying neurological mechanisms of action? A: HEK293 cells transfected with APP mutants are standard for Aβ pathway analysis. Experimental protocols include 1-hour pretreatment with test compounds (10 µM) followed by 48-hour agonist exposure. Mechanistic insights are derived from dose-dependent inhibition curves and Western blotting .

Data Interpretation

Q: How should researchers address contradictions in dose-response data? A: Discrepancies may arise from assay variability (e.g., ELISA vs. immunoblotting) or cell line differences. Robust statistical frameworks (e.g., ANOVA with Tukey correction) and independent replication across labs are recommended. Normalization to housekeeping proteins and inclusion of positive controls (e.g., DMSO) improve reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic Acid
Reactant of Route 2
3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic Acid

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